

# comparative analysis of the safety profiles of vinylcyclohexene and its analogues

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## Compound of Interest

Compound Name: **Vinylcyclohexene**

Cat. No.: **B1617736**

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## A Comparative Safety Analysis of Vinylcyclohexene and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profiles of **vinylcyclohexene** (VCH) and its analogues, including its reactive metabolite 4-**vinylcyclohexene** diepoxide (VCD), the widely used industrial chemical styrene, and the naturally occurring terpene, d-limonene. The information presented is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the use and handling of these compounds. This analysis is based on a thorough review of toxicological data, including carcinogenicity, reproductive toxicity, and acute toxicity studies.

## Executive Summary

**Vinylcyclohexene** and its diepoxide metabolite exhibit significant toxicological concerns, including carcinogenicity and reproductive toxicity, particularly ovarian toxicity. Styrene also presents a carcinogenic risk. In contrast, d-limonene generally has a low toxicity profile, although it can be a skin sensitizer. The metabolic activation of VCH to VCD is a critical determinant of its toxicity. This guide presents key safety data in a comparative format to facilitate risk assessment.

## Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **vinylcyclohexene** and its selected analogues.

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	LD50	Reference
4-Vinylcyclohexene (VCH)	LD50	Rat	Oral	2.8 g/kg	[1]
4-Vinylcyclohexene (VCH)	LD50	Rabbit	Dermal	0.06 ml/kg	[1]
4-Vinylcyclohexene Diepoxide (VCD)	LD50	Rat	Oral	1847 - 3000 mg/kg	[2]
Styrene	LD50	Rat	Oral	5000 mg/kg	[3]
Styrene	LD50	Mouse	Oral	316 mg/kg	[3]
d-Limonene	LD50	Rat	Oral	>5 g/kg	[4]
d-Limonene	LD50	Rabbit	Dermal	>5 g/kg	[4]

Table 2: Carcinogenicity and Chronic Toxicity Data

Compound	Species	Route	Exposure Duration	NOAEL	Tumors/Adverse Effects	Reference
4-Vinylcyclohexene (VCH)	Female Mice	Gavage	2 years	-	Ovarian granulosa-cell and mixed tumors, adrenal subcapsular tumors.[5][6]	[5][6]
4-Vinylcyclohexene (VCH)	Male Rats	Gavage	2 years	-	Squamous-cell tumors of the skin.[5][6]	[5][6]
4-Vinylcyclohexene Diepoxide (VCD)	Female Mice	Dermal	2 years	-	Ovarian and lung tumors.[7]	[7]
4-Vinylcyclohexene Diepoxide (VCD)	Rats and Mice	Dermal	2 years	-	Benign and malignant skin tumors.[7][8]	[7][8]
Styrene	Rats	Oral	2 years	35 mg/kg/day	No adverse effects observed.	[7]
Styrene	Dogs	Oral	561 days	200 mg/kg/day	Heinz body formation.	[7]
d-Limonene	Female Rats	Gavage	2 years	300 mg/kg/day	No signs of toxicity.	[4]

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d-Limonene	Male Rats	Gavage	2 years	-	Renal tubular tumors (species-specific). <a href="#">[4]</a>
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Table 3: Carcinogenicity Study Tumor Incidences for 4-Vinylcyclohexene (NTP TR-303)

Species/Sex	Organ	Tumor Type	Control (0 mg/kg)	Low Dose (200 mg/kg)	High Dose (400 mg/kg)
Female Mice	Ovary	Mixed Tumor (benign)	0/49	25/48 (52%)	11/47 (23%)
Female Mice	Ovary	Granulosa cell tumor or carcinoma	1/49 (2%)	10/48 (21%)	13/47 (28%)
Male Rats	Skin	Squamous cell papilloma or carcinoma	0/50	1/50	4/50
Female Rats	Clitoral Gland	Adenoma or squamous cell carcinoma	1/50	5/50	0/49

Source: NTP Technical Report 303[\[1\]](#)[\[9\]](#)

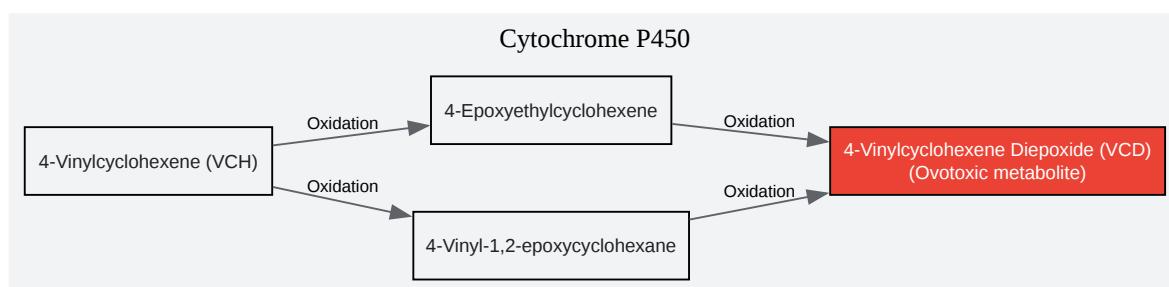
Table 4: Carcinogenicity Study Tumor Incidences for 4-Vinylcyclohexene Diepoxide (NTP TR-362)

Species/Sex	Organ	Tumor Type	Control	Low Dose	Mid Dose	High Dose
Female Mice	Ovary	Granulosa-cell tumors	0/50	0/49	7/49	12/50
Female Mice	Ovary	Benign mixed tumors	0/50	0/49	11/49	6/50
Male Rats	Skin	Squamous cell carcinomas	0/50	33/50	-	36/50
Female Rats	Skin	Squamous cell carcinomas	0/50	16/50	-	34/50

Source: NTP Technical Report 362[5][7]

## Metabolic Pathway of Vinylcyclohexene

The toxicity of **vinylcyclohexene** is intrinsically linked to its metabolism. The following diagram illustrates the metabolic pathway leading to the formation of its reactive and toxic epoxide metabolites.



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